10-(3-(Dimethylamino)propyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone
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Overview
Description
10-(3-(Dimethylamino)propyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridinone core, a dimethylamino propyl side chain, and a thiazolyl hydrazone moiety, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Dimethylamino)propyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone typically involves multiple steps, starting with the preparation of the acridinone core. This is followed by the introduction of the dimethylamino propyl side chain and the thiazolyl hydrazone group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the required production volume, cost considerations, and the availability of raw materials. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
10-(3-(Dimethylamino)propyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
10-(3-(Dimethylamino)propyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 10-(3-(Dimethylamino)propyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 10-(3-(Dimethylamino)propyl)-9(10H)-acridinone (4,5-dihydro-2-thiazolyl)hydrazone include:
- 1-(4,5-Dihydro-2-thiazolyl)-3-azetidinethiol hydrochloride
- Cyanamide, (4,5-dihydro-4-oxo-2-thiazolyl)- (9CI)
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
92928-46-6 |
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Molecular Formula |
C21H25N5S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[[10-[3-(dimethylamino)propyl]acridin-9-ylidene]amino]-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H25N5S/c1-25(2)13-7-14-26-18-10-5-3-8-16(18)20(17-9-4-6-11-19(17)26)23-24-21-22-12-15-27-21/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,24) |
InChI Key |
CGVCBFQUMOLHQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NNC3=NCCS3)C4=CC=CC=C41 |
Origin of Product |
United States |
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